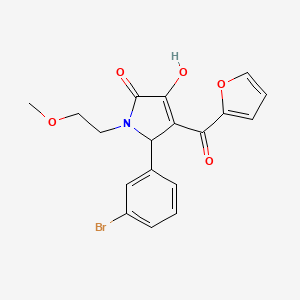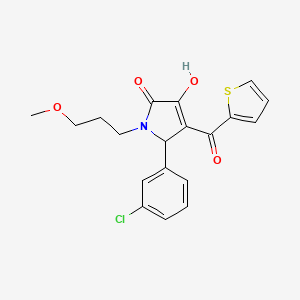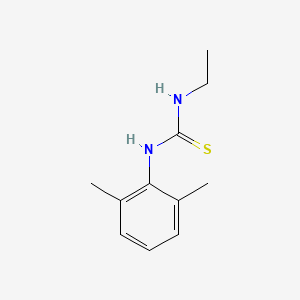![molecular formula C15H12FN3O2S B3989235 1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione](/img/structure/B3989235.png)
1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione
説明
1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione, also known as leflunomide, is a medication that is commonly used to treat rheumatoid arthritis. It is an immunosuppressive drug that works by inhibiting the activity of certain immune cells in the body. In recent years, there has been a growing interest in the scientific research application of leflunomide due to its potential therapeutic benefits in various diseases.
作用機序
Leflunomide works by inhibiting the activity of dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, 1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione reduces the production of pyrimidine nucleotides, which are required for DNA synthesis and cell proliferation. This results in the inhibition of immune cell proliferation and activation, leading to immunosuppression.
Biochemical and Physiological Effects:
Leflunomide has been shown to have a number of biochemical and physiological effects in the body. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of autoimmune disorders. Leflunomide has also been shown to inhibit the activity of T cells, B cells, and dendritic cells, which are all involved in the immune response. In addition, 1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione has been found to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
実験室実験の利点と制限
One advantage of 1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione for lab experiments is its well-established synthesis method, which allows for the production of high-quality, pure product. In addition, 1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione has been extensively studied in preclinical and clinical studies, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, one limitation of 1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione for lab experiments is its immunosuppressive effects, which may interfere with the immune response in experimental models.
将来の方向性
There are a number of future directions for the scientific research application of 1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione. One area of interest is the development of combination therapies that include 1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione for the treatment of cancer and autoimmune disorders. Another area of interest is the investigation of the potential use of 1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione in viral infections, such as COVID-19. In addition, there is ongoing research on the development of new analogs of 1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione with improved pharmacokinetic and pharmacodynamic properties.
科学的研究の応用
Leflunomide has been shown to have potential therapeutic benefits in a variety of diseases, including cancer, autoimmune disorders, and viral infections. In cancer, 1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione has been found to inhibit tumor growth and metastasis through its immunosuppressive effects. In autoimmune disorders, 1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione has been shown to reduce inflammation and disease activity by inhibiting the activity of immune cells. In viral infections, 1-(4-fluorophenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione has been found to inhibit viral replication and reduce viral load.
特性
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-9-6-7-17-15(18-9)22-12-8-13(20)19(14(12)21)11-4-2-10(16)3-5-11/h2-7,12H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJKNCVJBUWFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323044 | |
| Record name | 1-(4-fluorophenyl)-3-(4-methylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202837 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
385393-07-7 | |
| Record name | 1-(4-fluorophenyl)-3-(4-methylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{4-[1-methyl-2-(4-methylphenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3989157.png)
![N-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}nicotinamide](/img/structure/B3989166.png)
![methyl 2-[(dibenzo[b,d]furan-2-ylsulfonyl)amino]-3,4,5-trimethoxybenzoate](/img/structure/B3989171.png)
![4-[4-(4-chlorophenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3989193.png)
![methyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3989206.png)
![ethyl 4-[(2,4-dimethylphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B3989218.png)

![2-[1-(2-phenylethyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B3989231.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B3989240.png)
![N-(2,5-dimethylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B3989241.png)



![N-{4-acetyl-5-[4-(benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B3989259.png)